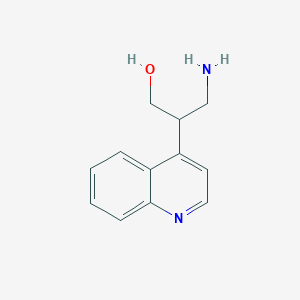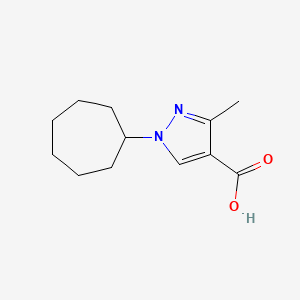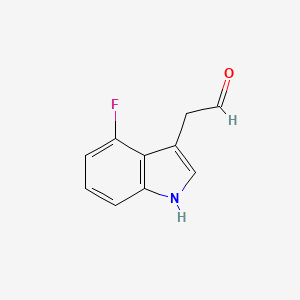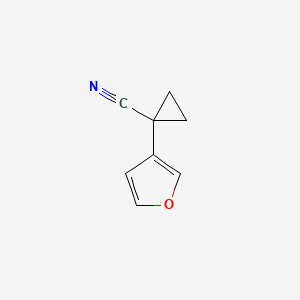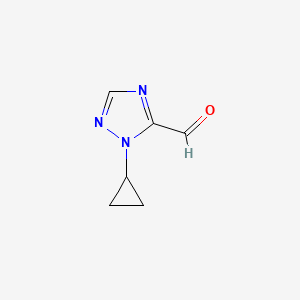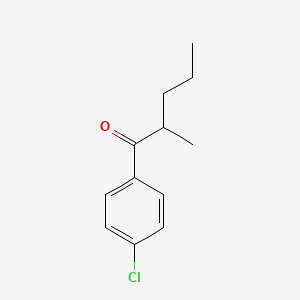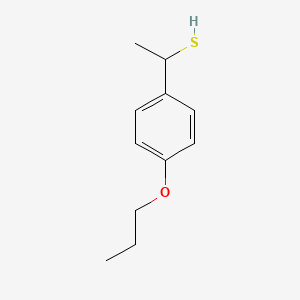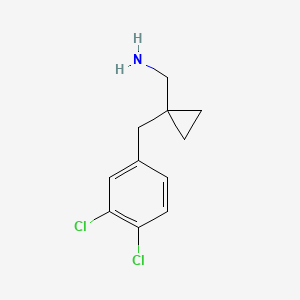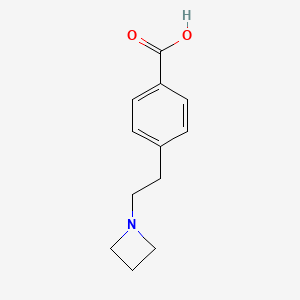
4-(2-(Azetidin-1-yl)ethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Azetidin-1-yl)ethyl)benzoic acid is an organic compound with the molecular formula C12H15NO2 It features a benzoic acid moiety linked to an azetidine ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-(azetidin-1-yl)ethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-(azetidin-1-yl)ethanol displaces the bromine atom on the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
化学反应分析
Types of Reactions
4-(2-(Azetidin-1-yl)ethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted azetidine derivatives.
科学研究应用
4-(2-(Azetidin-1-yl)ethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and benzoic acid moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-(2-(Pyrrolidin-1-yl)ethyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
4-(2-(Morpholin-1-yl)ethyl)benzoic acid: Contains a morpholine ring, offering different chemical properties.
Uniqueness
4-(2-(Azetidin-1-yl)ethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-[2-(azetidin-1-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9H2,(H,14,15) |
InChI 键 |
UMXZAWWOUWKTQS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CCC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
